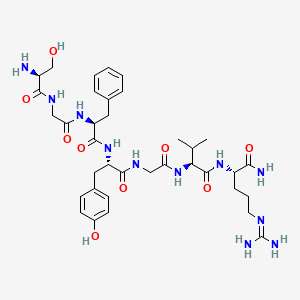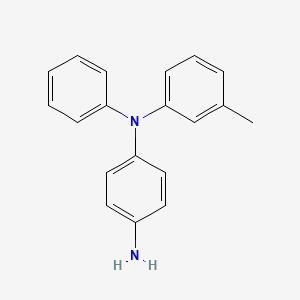![molecular formula C12H9BrClNO2 B12570515 6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl- CAS No. 190380-40-6](/img/structure/B12570515.png)
6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl- is a heterocyclic compound that has garnered interest due to its diverse biological activities. Compounds containing the 6H-1,2-oxazin-6-one structural fragment exhibit antimicrobial, fungicidal, and moderate cytotoxic activities against breast cancer cells . They are also known to modulate glucocorticoid receptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The traditional approach to synthesizing 6H-1,2-oxazin-6-ones involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is typically carried out in pyridine or ethanol in the presence of sodium acetate . Variations of this method include using esters and amides of 4-oxocarboxylic acids, with the reaction conducted in ethanol in the presence of triethylamine or pyridine . Additionally, oximes can be introduced into the reaction, with cyclization occurring in an acidic medium .
Industrial Production Methods
Industrial production methods for 6H-1,2-oxazin-6-ones often involve catalytic carbonylation of aromatic oximes . Palladium-catalyzed transformations are also employed to introduce the carbonyl component into an aromatic acid molecule .
Análisis De Reacciones Químicas
Types of Reactions
6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, metal catalysts, phosphorus compounds, and nitro compounds . The reactions are generally carried out under protic polar solvents, basic media, and long reaction times .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of Grignard reagents can lead to the formation of alcohols, while the use of halogens can result in halogenated derivatives .
Aplicaciones Científicas De Investigación
6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its cytotoxic activity against cancer cells is linked to its modulation of glucocorticoid receptors . The compound’s fungicidal activity is believed to result from its interference with fungal cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
6H-1,3-Oxazin-6-one, 2-methyl-4-phenyl-: This compound shares a similar oxazinone structure but differs in its substituents, leading to different biological activities.
6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Another related compound with a benzo-fused oxazinone structure, exhibiting unique chemical reactivity and biological properties.
Uniqueness
6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl- stands out due to its specific combination of substituents, which confer unique biological activities and chemical reactivity. Its ability to modulate glucocorticoid receptors and exhibit moderate cytotoxicity against breast cancer cells distinguishes it from other similar compounds .
Propiedades
Número CAS |
190380-40-6 |
|---|---|
Fórmula molecular |
C12H9BrClNO2 |
Peso molecular |
314.56 g/mol |
Nombre IUPAC |
4-[bromo-(2-chlorophenyl)methyl]-3-methyloxazin-6-one |
InChI |
InChI=1S/C12H9BrClNO2/c1-7-9(6-11(16)17-15-7)12(13)8-4-2-3-5-10(8)14/h2-6,12H,1H3 |
Clave InChI |
RVSOGVYWULFNCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=O)C=C1C(C2=CC=CC=C2Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine](/img/structure/B12570436.png)
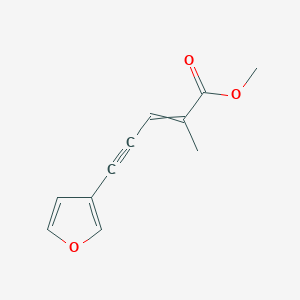
![2-({[6-(Octyloxy)naphthalen-2-YL]oxy}methyl)oxirane](/img/structure/B12570462.png)
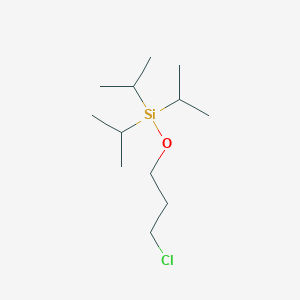


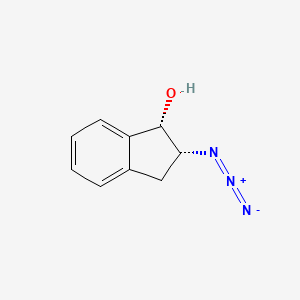
![6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one](/img/structure/B12570502.png)

![2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]-](/img/structure/B12570521.png)
![2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol](/img/structure/B12570526.png)
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12570534.png)
